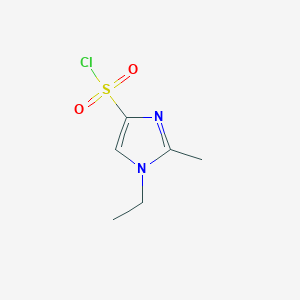
6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride
Overview
Description
6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound used in scientific research. It has a molecular formula of C9H7Cl2NO3S and a molecular weight of 280.13 .
Chemical Reactions Analysis
While specific chemical reactions involving 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride are not available, similar compounds have been observed to undergo “classical” 1,5-hydride shift triggered cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride are characterized by its molecular formula C9H7Cl2NO3S and molecular weight 280.13 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis of Quinoxaline Derivatives
This compound is utilized in the synthesis of quinoxaline derivatives, which are important in medicinal chemistry due to their potential biological activities . The mechanism involves nucleophilic chlorination and has been studied for its efficiency and the purity of the resulting compounds.
Preparation of Carbohydrazides
Carbohydrazides are another class of compounds that can be synthesized from 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride . These are used as intermediates in the production of various heterocyclic compounds, which have shown promise in biological applications.
Sulfonamide Formation
The compound serves as a starting material for the formation of sulfonamides . Sulfonamides have a wide range of applications, including as antibacterial agents, and their synthesis is a key area of research in pharmaceutical development.
Molecular Weight Determination
In research settings, determining the molecular weight of compounds is essential. 6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride, with a known molecular weight, is used as a reference or calibration standard in mass spectrometry studies .
Intramolecular Hydrogen Bonding Studies
The compound is used in studies to understand intramolecular hydrogen bonding, which is crucial for the stability and reactivity of many organic molecules . These studies can lead to the development of new materials with desired properties.
Nucleophilic Substitution Reactions
It is also involved in research focused on nucleophilic substitution reactions . These reactions are fundamental in organic synthesis, and understanding them can lead to more efficient synthesis methods for complex molecules.
properties
IUPAC Name |
6-chloro-2-oxo-3,4-dihydro-1H-quinoline-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO3S/c10-6-3-5-1-2-9(13)12-7(5)4-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKIWEZDMUNODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
CAS RN |
1050910-88-7 | |
| Record name | 6-chloro-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)



![[1-(2,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1453901.png)




![3-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453908.png)
![N-(2-Aminoethyl)-N-[6-(trifluoromethyl)pyridin-2-yl]amine](/img/structure/B1453909.png)